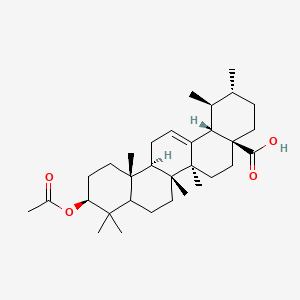

Ursolic acid acetate

Beschreibung

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23?,24-,25+,26+,29+,30-,31-,32+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFUCJXOLZAQNH-ISPSOPIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ursolic Acid Acetate: A Multi-Faceted Approach to Combating Cancer

An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants and fruits, and its synthetic derivative, ursolic acid acetate (B1210297), have garnered significant attention for their anti-cancer properties.[1][2] Extensive research has demonstrated their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress inflammatory pathways crucial for tumor progression.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of ursolic acid acetate in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While much of the detailed mechanistic work has been elucidated using ursolic acid, the close structural and functional relationship allows for strong inference of a similar mechanism for its acetate derivative.

Core Mechanisms of Action

Ursolic acid acetate exerts its anti-cancer effects through a multi-pronged approach, primarily by:

-

Inducing Apoptosis: It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][6]

-

Inhibiting Pro-Survival Signaling Pathways: It downregulates key signaling cascades that promote cancer cell growth and survival, including the PI3K/Akt, NF-κB, and STAT3 pathways.[3][7][8]

-

Inducing Cell Cycle Arrest: It halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9]

These mechanisms collectively contribute to the suppression of tumor growth and viability.

Signaling Pathways Modulated by Ursolic Acid Acetate

Ursolic acid acetate's anti-cancer activity is underpinned by its ability to interfere with multiple interconnected signaling pathways that are often dysregulated in cancer.

References

- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel synthetic ursolic acid derivative inhibits growth and induces apoptosis in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Ursolic Acid and Ursolic Acid Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous medicinal plants and fruits, has garnered significant attention for its wide spectrum of pharmacological properties.[1][2] Its therapeutic potential spans anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[1][2] To enhance its bioavailability and biological efficacy, structural modifications of ursolic acid have been explored, with a particular focus on its acetate (B1210297) derivative, 3-O-acetylursolic acid (UAA). This technical guide provides a comprehensive comparison of the biological activities of ursolic acid and ursolic acid acetate, presenting quantitative data, detailed experimental protocols, and an analysis of their underlying molecular mechanisms.

Comparative Quantitative Data

The following tables summarize the quantitative data on the biological activities of ursolic acid and ursolic acid acetate, providing a clear comparison of their potency in various assays.

Table 1: Anti-proliferative and Cytotoxic Activity

| Compound | Cell Line | Assay | Metric (µM) | Reference |

| Ursolic Acid | A375 (Melanoma) | SRB | GI₅₀: 26.7 ± 3.61 | [3] |

| Ursolic Acid Acetate | A375 (Melanoma) | SRB | GI₅₀: 32.4 ± 1.33 | [3] |

| Ursolic Acid | HDf-a (Dermal Fibroblasts) | SRB | GI₅₀: 89.31 ± 9.50 | [3] |

| Ursolic Acid Acetate | HDf-a (Dermal Fibroblasts) | SRB | GI₅₀: 126.5 ± 24 | [3] |

| Ursolic Acid | Hep-G2 (Hepatocellular Carcinoma) | MTT | IC₅₀: >100 | [4] |

| Ursolic Acid Acetate | Hep-G2 (Hepatocellular Carcinoma) | MTT | IC₅₀: 4.73 µg/mL (~10 µM) | [4] |

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Metric (MIC in µg/mL) | Reference |

| Ursolic Acid | Staphylococcus aureus (ATCC 6538) | 32 | [5] |

| Ursolic Acid Acetate | Staphylococcus aureus (ATCC 6538) | 128 | [5] |

| Ursolic Acid | Escherichia coli (ATCC 25922) | 64 | [5] |

| Ursolic Acid Acetate | Escherichia coli (ATCC 25922) | 32 | [5] |

| Ursolic Acid | Klebsiella pneumoniae | 64 | [5] |

| Ursolic Acid Acetate | Klebsiella pneumoniae | 64 | [5] |

| Ursolic Acid | Shigella flexneri | 64 | [5] |

| Ursolic Acid Acetate | Shigella flexneri | 32 | [5] |

Table 3: Antioxidant Activity

| Compound | Assay | Metric (IC₅₀) | Reference |

| Ursolic Acid | DPPH Radical Scavenging | 1721 µg/mL | [6] |

| Ursolic Acid | Superoxide (B77818) Radical Scavenging | 392 µg/mL | [6] |

| Ursolic Acid Copper (II) Complex | DPPH Radical Scavenging | 19.5 mM | [7] |

| Ursolic Acid | DPPH Radical Scavenging | 47.0 mM | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings.

Sulforhodamine B (SRB) Assay for Anti-proliferative Activity

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of ursolic acid or ursolic acid acetate for the desired time period (e.g., 48 hours).

-

Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the number of cells.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the test compounds as described for the SRB assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Cell Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by shaking the plate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis of Bax and Bcl-2

This technique is used to detect and quantify the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the protein levels.

Signaling Pathways and Mechanisms of Action

Ursolic acid and its acetate derivative exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Apoptosis Signaling Pathway

Both ursolic acid and ursolic acid acetate have been shown to induce apoptosis, a programmed cell death, in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins.[3][8]

References

- 1. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and Antioxidant Activities of Ursolic Acid and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Antioxidant Activity of Ursolic Acid by Complexation with Copper (II): Experimental and Theoretical Study | MDPI [mdpi.com]

- 8. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and isolation of ursolic acid acetate

An In-depth Technical Guide to the Natural Sources, Isolation, and Derivatization of Ursolic Acid for the Synthesis of Ursolic Acid Acetate (B1210297)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ursolic acid is a pentacyclic triterpenoid (B12794562) carboxylic acid abundant in the plant kingdom, known for a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects. Its acetylated derivative, ursolic acid acetate (UAA), has garnered significant interest for its potent pharmacological properties, particularly its enhanced anti-inflammatory effects. This technical guide provides a comprehensive overview of the primary natural sources of the precursor, ursolic acid, detailed protocols for its isolation and purification, and a standard method for the chemical synthesis of ursolic acid acetate. Furthermore, it elucidates the key signaling pathways modulated by ursolic acid acetate, offering valuable information for researchers in natural product chemistry and drug development.

Natural Sources of Ursolic Acid (Precursor)

Ursolic acid acetate is not commonly found in significant quantities in nature; it is primarily a semi-synthetic derivative. Therefore, the process begins with the isolation of its precursor, ursolic acid. Ursolic acid is widely distributed in the leaves, flowers, and fruits of numerous plant species. The Lamiaceae family is a particularly rich source.

Key botanical sources are detailed in Table 1, which summarizes the quantitative yields of ursolic acid obtained from various plants using different extraction methodologies.

Data Presentation: Quantitative Yield of Ursolic Acid

| Plant Species | Family | Part Used | Extraction Method | Yield | Reference(s) |

| Malus domestica (Apple) | Rosaceae | Pomace/Peels | Not Specified | Up to 49.7% | [1] |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | Not Specified | 1.5% - 22.7% | [1][2] |

| Ocimum tenuiflorum (Holy Basil) | Lamiaceae | Leaves | HPLC Analysis | 2.02% | [2] |

| Plectranthus amboinicus | Lamiaceae | Aerial Parts | Ethyl Acetate Extraction | 3.96 mg/g DW | [3][4] |

| Aralia chinensis | Araliaceae | Not Specified | Accelerated Solvent (95% Ethanol) | 0.29% | [1] |

| Eriobotrya japonica (Loquat) | Rosaceae | Not Specified | Accelerated Solvent (95% Ethanol) | 0.69 mg/g | [1] |

| Various Ocimum Species | Lamiaceae | Leaves | HPLC Analysis | 0.27% - 2.02% | [2] |

Isolation and Purification of Ursolic Acid

The isolation of ursolic acid from plant material is a multi-step process involving extraction and chromatographic purification. The following sections provide a generalized workflow and a detailed experimental protocol.

Experimental Workflow: Isolation of Ursolic Acid

Caption: General workflow for the extraction and purification of ursolic acid from plant sources.

Experimental Protocol: Isolation from Rosemary Leaves

This protocol describes a standard laboratory procedure for isolating ursolic acid.

3.1 Materials and Reagents

-

Dried rosemary (Rosmarinus officinalis) leaves

-

Methanol (B129727) or Ethanol (95%, analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel (60-120 mesh for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Anisaldehyde-sulfuric acid spray reagent

-

Standard laboratory glassware, rotary evaporator, and chromatography columns.

3.2 Extraction

-

Air-dry the rosemary leaves and grind them into a fine powder.

-

Macerate 500 g of the powdered leaves in 2.5 L of 95% methanol at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

-

Alternatively, perform a Soxhlet extraction for 8-12 hours for a more exhaustive extraction.[5]

3.3 Chromatographic Purification

-

Prepare a silica gel slurry (e.g., 200 g in hexane) and pack it into a glass column (e.g., 5 cm diameter).

-

Adsorb a portion of the crude extract (e.g., 10 g) onto a small amount of silica gel (20 g) and load it onto the top of the packed column.

-

Elute the column using a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).[5]

-

Collect fractions of 50-100 mL and monitor them by TLC. Spot the fractions on a TLC plate, develop using a hexane:ethyl acetate (e.g., 8:2) mobile phase, and visualize by spraying with anisaldehyde-sulfuric acid reagent followed by heating. Ursolic acid will appear as a characteristic colored spot.

-

Combine the fractions containing pure ursolic acid (identified by comparing the Rf value to a standard).

-

Evaporate the solvent from the pooled fractions to yield a solid residue.

3.4 Recrystallization

-

Dissolve the solid residue in a minimal amount of hot methanol or ethanol.

-

Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization.

-

Filter the crystals and wash with a small amount of cold solvent to obtain pure ursolic acid.

Synthesis of Ursolic Acid Acetate

Ursolic acid acetate (3β-acetoxy-urs-12-en-28-oic acid) is synthesized via the acetylation of the C-3 hydroxyl group of ursolic acid.

Experimental Workflow: Synthesis of Ursolic Acid Acetate

Caption: General workflow for the semi-synthesis of ursolic acid acetate from ursolic acid.

Experimental Protocol: Acetylation of Ursolic Acid

This protocol is adapted from standard procedures for triterpene acetylation.[2][6][7]

4.1 Materials and Reagents

-

Purified ursolic acid

-

Acetic anhydride (B1165640) (analytical grade)

-

Pyridine (anhydrous) or Tetrahydrofuran (THF, anhydrous)

-

4-Dimethylaminopyridine (DMAP, catalyst)

-

Ethyl acetate

-

Hydrochloric acid (HCl, 1N)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2 Synthesis Procedure

-

Dissolve ursolic acid (e.g., 1 mmol) in a mixture of anhydrous pyridine (10 mL) and acetic anhydride (5 mL). Alternatively, dissolve ursolic acid in anhydrous THF (20 mL), add acetic anhydride (2 mL) and a catalytic amount of DMAP (0.1 mmol).[6][7]

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify to pH 2-3 with 1N HCl to neutralize the pyridine.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

4.3 Purification

-

Purify the crude solid by column chromatography on silica gel using a hexane:ethyl acetate gradient.

-

Alternatively, recrystallize the product from a suitable solvent system (e.g., methanol/water) to obtain pure ursolic acid acetate as a white solid.

-

Confirm the structure of the final product using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Signaling Pathway of Ursolic Acid Acetate

Ursolic acid acetate (UAA) exerts significant anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of inflammatory responses.

Signaling Pathway Diagram: UAA Inhibition of NF-κB

Caption: UAA inhibits the TNF-α-induced NF-κB pathway by downregulating IKKα/β phosphorylation, preventing IκBα degradation and subsequent nuclear translocation of NF-κB.[8]

Mechanism Description In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including cytokines and matrix metalloproteinases (MMPs).[8][9][10] Ursolic acid acetate intervenes by inhibiting the IKK complex, thereby preventing IκBα phosphorylation and preserving the inactive NF-κB complex in the cytoplasm.[8] This blockade effectively suppresses the downstream inflammatory cascade, highlighting its therapeutic potential for inflammatory conditions such as rheumatoid arthritis.[8]

References

- 1. Advances in Anti-inflammatory Activity, Mechanism and Therapeutic Application of Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. Identification and quantitation of ursolic acid in Plectranthus amboinicus extract; molecular docking approach for its antiproliferative potential [ejchem.journals.ekb.eg]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ursolic acid inhibits nuclear factor-κB signaling in intestinal epithelial cells and macrophages, and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of Ursolic Acid Derivatives: A Technical Guide for Researchers

Introduction: Ursolic acid, a pentacyclic triterpenoid (B12794562) carboxylic acid naturally present in a variety of plants, has garnered significant scientific attention for its broad spectrum of pharmacological activities.[1][2] While promising, the therapeutic potential of ursolic acid is often hampered by its low bioavailability and solubility.[1] This has spurred extensive research into the synthesis and evaluation of its derivatives, aiming to enhance its pharmacological properties and develop novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological properties of ursolic acid derivatives, with a focus on their anti-cancer and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-Cancer Properties of Ursolic Acid Derivatives

Ursolic acid and its derivatives exert their anti-cancer effects through multiple mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3] Structural modifications of the ursolic acid scaffold have led to the development of derivatives with significantly enhanced cytotoxic activity against various cancer cell lines.[2][3]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of ursolic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected ursolic acid derivatives against various human cancer cell lines.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ursolic Acid | MDA-MB-231 (Breast) | 32.5 | [4] |

| 5637 (Bladder) | 13.43 | [5] | |

| T24 (Bladder) | 17.52 | [5] | |

| HepG2 (Liver) | 5.40 | [1] | |

| Compound 16 (Hydroxamate derivative) | Various cancer cell lines | 2.5 - 6.4 | [1] |

| Compound 18 (Long-chain amide derivative) | SKOV3 (Ovarian) | 8.95 | [6] |

| A549 (Lung) | 5.22 | [6] | |

| HepG2 (Liver) | 6.82 | [6] | |

| T24 (Bladder) | 6.01 | [6] | |

| Compound 36 (Long-chain diamine derivative) | Various cancer cell lines | 5.22 - 8.95 | [2] |

| Compound 54 (Quinoline derivative) | MDA-MB-231 (Breast) | 0.61 | [2] |

| HeLa (Cervical) | 0.36 | [2] | |

| SMMC-7721 (Liver) | 12.49 | [2] | |

| UA-Triazolyl Derivatives (o-bromo, o-chloro, or o-methoxy substitution) | MCF-7 (Breast) | < 0.1 | [3] |

| THP-1 (Leukemia) | < 0.1 | [3] | |

| Methyl Ursolate | MDA-MB-231 (Breast), HepG2 (Liver), PC3 (Prostate) | Higher potency than Ursolic Acid | [7] |

| Fluorolactone derivative | MCF-7, PC-3, Hep G2, A549 | < 1 | [4] |

Experimental Protocols for Assessing Anti-Cancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ursolic acid derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with various concentrations of the ursolic acid derivative and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Ursolic acid derivative

-

Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the ursolic acid derivative for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC/APC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[5][8]

-

Anti-Inflammatory Properties of Ursolic Acid Derivatives

Ursolic acid and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.[3][9] They have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory activity of ursolic acid derivatives can be assessed by measuring their ability to inhibit various inflammatory markers.

| Derivative/Compound | Assay | Activity | Reference |

| Ursolic Acid | IL-6 production in HaCaT cells | 50% decrease at 5 µM | [8] |

| UAD2, UAD3, UAD4, UAD7, UAD9-11 | NO, NF-κB, and TNF production | IC50 > 90 µM and reduction in mediators | [9] |

| New biotransformed derivatives (3 and 4) | NO production in RAW 264.7 cells | IC50 of 1.243 and 1.711 µM, respectively | [11] |

| 3,12-Dioxoolean-1,9-dien-28-oic acid | NO production in mouse macrophages | IC50 of 0.9 µM | [12] |

| Compound 11b (1,2,3-triazole derivative) | COX-2 inhibition | IC50 of 1.16 µM | [13] |

| Various derivatives | COX-2 inhibition | Moderate to good inhibition (51.1% - 70.6%) | [14] |

Experimental Protocols for Assessing Anti-Inflammatory Activity

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Ursolic acid derivative

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

-

Procedure:

-

Plate macrophages and stimulate them with LPS in the presence or absence of the ursolic acid derivative for 24 hours.

-

Collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal parts of A and B).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

The inhibitory effect on COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits or by measuring the production of prostaglandin (B15479496) E2 (PGE2).

-

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Ursolic acid derivative

-

EIA buffer and reagents

-

Microplate reader

-

-

Procedure:

-

Pre-incubate the COX-2 enzyme with the ursolic acid derivative or a known inhibitor (e.g., celecoxib) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction after a specific time and measure the product formation (e.g., PGE2) using an EIA kit according to the manufacturer's instructions.

-

Modulation of Key Signaling Pathways

The pharmacological effects of ursolic acid and its derivatives are mediated through their interaction with various intracellular signaling pathways, most notably the NF-κB and STAT3 pathways, which are crucial regulators of inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Ursolic acid and its derivatives have been shown to inhibit NF-κB activation.[16][17][18]

References

- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Progress of ursolic acid on the regulation of macrophage: summary and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New ursolic acid derivatives bearing 1,2,3-triazole moieties: design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ursolic acid inhibits cyclooxygenase-2 transcription in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of antitumor ursolic acid long-chain diamine derivatives as potent inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02780A [pubs.rsc.org]

The Role of Ursolic Acid Acetate in Anti-Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid, a pentacyclic triterpenoid, and its derivatives, such as ursolic acid acetate (B1210297), have garnered significant attention for their potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of ursolic acid acetate, with a primary focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to serve as a comprehensive resource for researchers in the fields of inflammation, pharmacology, and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Ursolic acid and its acetate ester have emerged as promising candidates due to their multifaceted anti-inflammatory activities. This guide focuses on the acetate derivative, elucidating its role in pivotal anti-inflammatory pathways.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of ursolic acid and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their inhibitory activities on various inflammatory mediators and processes.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Ursolic Acid and Its Derivatives

| Compound | Target | Cell Line/System | IC50 / % Inhibition | Reference |

| Ursolic Acid | COX-2 | Human Mammary Epithelial Cells | Significant suppression of PMA-induced COX-2 protein and mRNA | [1] |

| Ursolic Acid | IL-2 Production | Jurkat Cells | IC50 of 32.5 µM (cell growth inhibition) | [2] |

| Ursolic Acid | TNF-α Production | Jurkat Cells | Significant decrease at concentrations below 32.5 µM | [2] |

| Ursolic Acid | IL-6 Production | HaCaT Cells (M5 cytokine mix-stimulated) | ~50% reduction at 5 µM | [3][4] |

| Ursolic Acid | IL-8 Production | HaCaT Cells (M5 cytokine mix-stimulated) | ~30% reduction at 5 µM | [3][4] |

| Ursolic Acid Derivatives (UAD2, 3, 4, 7, 9-11) | NO, NF-κB, TNF Production | RAW264.7 Macrophages | IC50 > 90 µM | [5][6] |

| Ursolic Acid | COX-2 | In vitro enzyme assay | IC50 of 130 µM | [7] |

| Aza-ursolic acid derivative (21b) | NO Release | RAW264.7 Cells (LPS-stimulated) | IC50 of 8.58 µM | [8] |

Table 2: In Vivo Anti-Inflammatory Effects of Ursolic Acid Acetate in Animal Models

| Compound | Animal Model | Key Findings | Quantitative Data | Reference |

| Ursolic Acid Acetate | Collagen-Induced Arthritis (CIA) in mice | Reduced clinical arthritis symptoms, paw thickness, histologic and radiologic changes. | Comparable effects to dexamethasone. | [9] |

| Ursolic Acid Acetate | Collagen-Induced Arthritis (CIA) in mice | Decreased serum IgG1 and IgG2a levels. | Data presented as mean ± SE of five determinations. | [9] |

| Ursolic Acid | LPS-induced acute lung injury in mice | Markedly rescued lethality and improved survival time. | - | [10] |

| Ursolic Acid | LPS-induced cognitive deficits in mice | Significantly improved cognitive deficits. | - | [11] |

Core Anti-Inflammatory Mechanisms and Signaling Pathways

Ursolic acid acetate exerts its anti-inflammatory effects by modulating multiple signaling pathways that are crucial for the inflammatory response. The two primary pathways are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Ursolic acid and its acetate derivative have been shown to suppress NF-κB activation through several mechanisms[12][13]:

-

Inhibition of IKK activity: By inhibiting the IKK complex, ursolic acid acetate prevents the phosphorylation of IκBα.

-

Suppression of IκBα degradation: This leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm.[12]

-

Inhibition of p65 phosphorylation and nuclear translocation: Ursolic acid has been found to inhibit the phosphorylation of the p65 subunit of NF-κB, which is essential for its transcriptional activity.[11]

// Nodes LPS_TNF [label="Inflammatory Stimuli\n(LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_p65_p50 [label="NF-κB\n(p65/p50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkBa_complex [label="NF-κB/IκBα\n(Inactive Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; p_IkBa [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; p_p65 [label="p-p65", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(COX-2, iNOS, Cytokines)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; UAA [label="Ursolic Acid\nAcetate", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,bold", penwidth=2, pencolor="#EA4335"];

// Edges LPS_TNF -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> p_IkBa [style=invis]; p_IkBa -> Proteasome [label="Ubiquitination"]; NFkB_IkBa_complex -> LPS_TNF [style=invis, len=0.1]; NFkB_p65_p50 -> NFkB_IkBa_complex; IkBa -> NFkB_IkBa_complex; NFkB_IkBa_complex -> p_IkBa [label="Dissociation"]; NFkB_p65_p50 -> Nucleus [label="Translocation"]; Nucleus -> p_p65 [style=invis]; p_p65 -> Gene_Expression [label="Induces"];

// Inhibition edges UAA -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; UAA -> p_IkBa [label="Inhibits\nDegradation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; UAA -> p_p65 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Inhibition of the NF-κB signaling pathway by Ursolic Acid Acetate.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Ursolic acid has been shown to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. Studies have indicated that ursolic acid can inhibit the phosphorylation of JNK, and in some contexts, p38 MAPK, thereby suppressing the downstream inflammatory response.[2][14] For instance, the inhibition of IL-2 and TNF-α production by ursolic acid in Jurkat leukemic T-cells was found to involve the JNK pathway.[2][14]

// Nodes Stimuli [label="Inflammatory\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; Upstream_Kinases [label="Upstream\nKinases", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_p38 [label="p-p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription\nFactors (e.g., AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory\nResponse", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; UAA [label="Ursolic Acid\nAcetate", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,bold", penwidth=2, pencolor="#EA4335"];

// Edges Stimuli -> Upstream_Kinases; Upstream_Kinases -> p38; Upstream_Kinases -> JNK; Upstream_Kinases -> ERK; p38 -> p_p38 [label="P"]; JNK -> p_JNK [label="P"]; ERK -> p_ERK [label="P"]; p_p38 -> Transcription_Factors; p_JNK -> Transcription_Factors; p_ERK -> Transcription_Factors; Transcription_Factors -> Inflammatory_Response;

// Inhibition edges UAA -> p_JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; UAA -> p_p38 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Modulation of the MAPK signaling pathway by Ursolic Acid Acetate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ursolic acid acetate's anti-inflammatory effects.

In Vitro Anti-inflammatory Assays

This protocol is used to assess the effect of ursolic acid acetate on the production of inflammatory mediators in murine macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates (5 x 10^4 cells/well) or 6-well plates (5 x 10^5 cells/well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of ursolic acid acetate (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours for cytokine and nitric oxide measurements).

-

Analysis:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess assay.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific ELISA kits.

-

Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed RAW 264.7 cells\n(96-well or 6-well plate)", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate_overnight [label="Incubate overnight\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"]; pretreat [label="Pre-treat with\nUrsolic Acid Acetate\n(1-2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate [label="Stimulate with LPS\n(1 µg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_24h [label="Incubate for 24 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; collect_supernatant [label="Collect Supernatant", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; collect_lysate [label="Collect Cell Lysate", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; griess_assay [label="Griess Assay\n(NO measurement)", fillcolor="#FFFFFF", fontcolor="#202124"]; elisa [label="ELISA\n(Cytokine measurement)", fillcolor="#FFFFFF", fontcolor="#202124"]; western_blot [label="Western Blot\n(Protein analysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> incubate_overnight; incubate_overnight -> pretreat; pretreat -> stimulate; stimulate -> incubate_24h; incubate_24h -> collect_supernatant; incubate_24h -> collect_lysate; collect_supernatant -> griess_assay; collect_supernatant -> elisa; collect_lysate -> western_blot; griess_assay -> end; elisa -> end; western_blot -> end; } END_DOT Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.

-

Plate Coating: 96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated.

-

Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., H2SO4).

-

Measurement: The absorbance is read at 450 nm using a microplate reader. The cytokine concentration in the samples is determined from the standard curve.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.

In Vivo Anti-inflammatory Model

This is a widely used animal model for rheumatoid arthritis.

-

Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.

-

Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

-

Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

-

Treatment: Oral or intraperitoneal administration of ursolic acid acetate or vehicle control is initiated before or after the onset of arthritis.

-

Assessment:

-

Clinical Scoring: The severity of arthritis is monitored by scoring the paws for erythema and swelling.

-

Histopathology: Joint tissues are collected for histological analysis of inflammation, cartilage degradation, and bone erosion.

-

Biomarker Analysis: Serum levels of inflammatory cytokines and anti-collagen antibodies are measured by ELISA.

-

Conclusion

Ursolic acid acetate demonstrates significant anti-inflammatory potential by targeting key signaling pathways, primarily the NF-κB and MAPK cascades. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into its therapeutic applications. The ability of ursolic acid acetate to modulate multiple targets within the inflammatory network makes it a compelling candidate for the development of novel treatments for a range of inflammatory diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties to optimize its clinical translation.

References

- 1. chondrex.com [chondrex.com]

- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. benchchem.com [benchchem.com]

- 5. h-h-c.com [h-h-c.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]

- 9. bowdish.ca [bowdish.ca]

- 10. researchgate.net [researchgate.net]

- 11. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytokine Elisa [bdbiosciences.com]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticancer Potential of Ursolic Acid Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, fruits, and medicinal herbs, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] Its derivative, ursolic acid acetate, is also being explored for similar therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the anticancer effects of ursolic acid and its derivatives, focusing on the molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Mechanisms of Anticancer Action

Ursolic acid and its derivatives exert their anticancer effects through a multi-targeted approach, influencing various cellular processes that are critical for tumor growth and survival. These mechanisms primarily include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2]

Induction of Apoptosis

A primary mechanism by which ursolic acid inhibits cancer cell growth is by inducing apoptosis, or programmed cell death. This is achieved through the modulation of several key proteins involved in the apoptotic cascade.[3][4] Treatment with ursolic acid has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8][9] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis, ultimately leading to cell death.[4][10][11] Furthermore, ursolic acid has been observed to activate the tumor suppressor protein p53, which plays a crucial role in initiating the apoptotic process.[1][10][11]

Cell Cycle Arrest

In addition to inducing apoptosis, ursolic acid can halt the proliferation of cancer cells by causing cell cycle arrest at various phases, most commonly the G0/G1 or S phase.[4][8][10] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Ursolic acid has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[8][10] These proteins bind to and inhibit the activity of CDK-cyclin complexes, such as CDK4/cyclin D1 and cyclin E, which are essential for the progression of the cell cycle.[8] By inhibiting these complexes, ursolic acid effectively prevents cancer cells from entering the S phase, thus inhibiting DNA replication and cell division.[4][12]

References

- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ursolic acid induces cell cycle arrest and apoptosis of gallbladder carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursolic Acid Inhibits Growth and Metastasis of Human Colorectal Cancer in an Orthotopic Nude Mouse Model by Targeting Multiple Cell Signaling Pathways: Chemosensitization with Capecitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Effects of Natural Bioactive Ursolic Acid in Embryonic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Ursolic Acid and Its Derivatives: A Potential Therapeutic Agent for Diabetes Mellitus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. Current therapeutic strategies, while effective, often have limitations, including side effects and secondary failure. This has spurred research into novel therapeutic agents, with natural compounds drawing significant attention. Ursolic acid (UA), a pentacyclic triterpenoid (B12794562) widely distributed in medicinal and edible plants, has emerged as a promising candidate. Preclinical studies, both in vitro and in vivo, have demonstrated that UA and its derivatives exert potent anti-diabetic effects through multiple mechanisms. These include enhancing insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B), stimulating glucose uptake via the PI3K/Akt pathway and GLUT4 translocation, activating the AMP-activated protein kinase (AMPK) pathway, preserving pancreatic β-cell function, and mitigating inflammation. This technical guide synthesizes the current scientific evidence on ursolic acid's potential as a therapeutic agent for diabetes, presenting key quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action to support further research and development.

Introduction

The escalating prevalence of diabetes mellitus and its associated complications, such as nephropathy and cardiovascular disease, presents a formidable challenge to global health systems. The pathophysiology of type 2 diabetes is complex, primarily involving insulin resistance in peripheral tissues (adipose, muscle, and liver) and progressive dysfunction of pancreatic β-cells. Ursolic acid (UA), a natural compound found in sources like apple peels, rosemary, and holy basil, has a long history in traditional medicine and is now being scientifically validated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-carcinogenic effects.[1][2][3] More recently, its role in metabolic regulation has become a key area of investigation, revealing its potential to favorably modulate glucose and lipid metabolism, making it a strong candidate for diabetes therapy.[2][4]

Core Mechanisms of Action

Enhancement of Insulin Signaling via PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway.[5] It dephosphorylates and thereby inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, dampening the downstream signal. Ursolic acid and its derivatives have been identified as competitive inhibitors of PTP1B.[5] By inhibiting PTP1B, UA enhances the phosphorylation of the insulin receptor, amplifying the signal cascade that leads to the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[1][5] This mechanism directly counters a key aspect of insulin resistance.

Stimulation of Glucose Uptake via GLUT4 Translocation

A critical downstream effect of Akt activation is the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, particularly in adipocytes and muscle cells.[3] Ursolic acid has been shown to significantly promote both the expression of GLUT4 and its movement to the cell surface.[4] This action is largely dependent on the PI3K/Akt pathway, as the effect is blocked by PI3K inhibitors like wortmannin (B1684655).[1] The increased presence of GLUT4 on the cell membrane facilitates greater uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[1] Studies also indicate that other kinases, such as protein kinase C (PKC), are involved in this process.[1][4]

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, switches on catabolic pathways (like fatty acid oxidation) and switches off anabolic pathways (like lipid synthesis). Several studies have demonstrated that ursolic acid activates AMPK, potentially through the upstream kinase LKB1. This activation contributes to its anti-diabetic and anti-obesity effects by reducing lipid accumulation in the liver and adipose tissue. Activated AMPK may also play a role in promoting glucose uptake in skeletal muscle, providing another pathway for improving glucose homeostasis.

Protection of Pancreatic β-Cells and Insulin Secretion

Ursolic acid has demonstrated protective effects on pancreatic β-cells, which are responsible for insulin production. In streptozotocin (B1681764) (STZ)-induced diabetic mouse models, UA treatment helped preserve β-cell integrity and significantly elevated insulin levels. It appears to act as an insulin secretagogue, promoting the translocation of insulin vesicles and subsequent insulin secretion.[4] Furthermore, UA has been shown to enhance the expression of genes crucial for pancreas development and insulin production, such as Pdx-1, Ins-1, and Ngn-3, suggesting a role in β-cell regeneration.

Anti-inflammatory Action

Chronic low-grade inflammation is a well-established contributor to insulin resistance. Ursolic acid possesses potent anti-inflammatory properties. It can suppress the activation of pro-inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)-mediated pathway, which leads to the inhibition of nuclear factor-κB (NF-κB). This results in a downstream reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in key metabolic tissues.[3] By alleviating inflammation, UA helps improve insulin sensitivity.

Preclinical Efficacy: Quantitative Data Summary

In Vitro Studies

The effects of ursolic acid and its derivatives have been quantified in various cell-based models, providing insight into their potency and direct cellular actions.

| Parameter | Cell Line | Treatment/Compound | Result | Reference |

| PTP1B Inhibition | Enzyme Assay | UA Derivative 3 | IC50 = 5.6 µM | [6][7] |

| UA Derivative 5 | IC50 = 4.7 µM | [6][7] | ||

| UA Derivative 7 | IC50 = 4.6 µM | [6][7] | ||

| Glucose Uptake | 3T3-L1 Adipocytes | 2.5 µM Ursolic Acid | 17% increase in glucose uptake | [1] |

| 5.0 µM Ursolic Acid | 29% increase in glucose uptake | [1] | ||

| 10.0 µM Ursolic Acid | 35% increase in glucose uptake | [1] | ||

| Lipid Accumulation | HepG2 Cells | 20 µM Ursolic Acid | Triglycerides reduced from 0.133 to 0.066 µmol/mg protein | |

| Total Cholesterol reduced from 0.078 to 0.049 µmol/mg protein | ||||

| Cell Viability | NRK-52E Kidney Cells | 10, 25, 50 µM UA | Increased cell viability in high-glucose conditions | [8] |

In Vivo Studies

Animal models of diabetes and obesity have been instrumental in demonstrating the systemic effects of ursolic acid administration.

| Animal Model | Treatment & Duration | Key Outcomes | Reference |

| STZ-induced Diabetic Mice | 0.05% (w/w) UA in diet for 4 weeks | Significantly improved blood glucose, glucose intolerance, and insulin sensitivity; elevated insulin levels. | |

| STZ/High-Fat Diet Diabetic Rats | 2.5, 5, 10 mg/kg UA (oral) for 8 weeks | Dose-dependent reduction in blood glucose, plasma insulin, total cholesterol, and triglycerides. | |

| Aged Rats (Insulin Resistant) | 50 mg/kg UA for 7 weeks | Decreased epididymal fat weight, fasting insulin, and HOMA-IR; upregulated p-Akt and GLUT4. | [3] |

| STZ/HFD LDLr-/- Mice | 0.2% UA in diet for 11 weeks | 53% reduction in atherosclerotic lesion formation; improved survival rate from 40% to 90%. | |

| STZ-induced Diabetic Rats | 35 mg/kg UA for 8 weeks | Significantly lowered fasting blood glucose, BUN, and SCr; reduced renal inflammation (TNF-α, MCP-1). | |

| STZ-induced DN Mice | 25 & 100 mg/kg UA for 4 weeks | Reduced fasting blood glucose and serum insulin; ameliorated renal pathological changes. | [8] |

Key Experimental Protocols

In Vivo Diabetes Induction and Treatment

-

Model: Streptozotocin (STZ)-induced Type 1 or Type 2 Diabetes.

-

Animals: Male ICR mice or Sprague-Dawley rats.

-

Induction: For Type 1 models, a single high-dose intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 40-200 mg/kg) dissolved in citrate (B86180) buffer is used.[9] For Type 2 models, this is often preceded by an injection of nicotinamide (B372718) (to protect some β-cells) and/or combined with a high-fat diet (HFD) for several weeks to induce insulin resistance.[10]

-

Confirmation: Diabetes is confirmed by measuring fasting blood glucose levels; animals with levels ≥11 mmol/L (or ~200 mg/dL) are typically selected.[10]

-

Treatment: Ursolic acid is administered orally via gavage (e.g., 10-50 mg/kg daily) or mixed into the diet (e.g., 0.05-0.2% w/w) for a period of 4 to 12 weeks.[9][11]

-

Endpoints: Blood glucose, plasma insulin, lipid profiles, body weight, and organ-specific histology (kidney, pancreas, liver) are assessed.

Cell-Based Glucose Uptake Assay

-

Cell Line: 3T3-L1 preadipocytes.

-

Protocol:

-

Differentiation: Induce differentiation of confluent 3T3-L1 preadipocytes into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Treatment: Incubate mature adipocytes with varying concentrations of ursolic acid (e.g., 2.5, 5, 10 µM) for 2-24 hours.[1] In some experiments, cells are pre-treated with inhibitors (e.g., wortmannin for PI3K) for 30 minutes.[1]

-

Glucose Uptake Measurement: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubate for a defined period.

-

Quantification: Wash the cells to remove extracellular 2-NBDG, lyse the cells, and measure the intracellular fluorescence using a plate reader. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To quantify the expression and phosphorylation status of key proteins in a signaling pathway (e.g., Akt, p-Akt, GLUT4).

-

Protocol:

-

Protein Extraction: Lyse treated cells or homogenized tissues with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with non-fat milk or BSA, then incubate with a primary antibody specific to the target protein (e.g., anti-p-Akt Ser473, anti-GLUT4) overnight at 4°C.[3]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Clinical Evidence and Future Directions

While preclinical data are robust, human clinical evidence for ursolic acid is still emerging. A randomized, double-blind, placebo-controlled trial investigated the effect of 150 mg of ursolic acid per day for 12 weeks in patients with metabolic syndrome.[12][13] The study reported that UA administration led to significant reductions in body weight, BMI, waist circumference, and fasting glucose, along with an increase in insulin sensitivity.[12]

Despite these promising results, a key challenge for the clinical development of ursolic acid is its low water solubility and poor bioavailability.[14] Future research is therefore focused on:

-

Developing Novel Formulations: Creating formulations like nanoparticles, liposomes, or solid dispersions to enhance solubility and absorption.

-

Synthesizing Derivatives: Designing and synthesizing novel UA derivatives with improved pharmacokinetic properties and potentially higher potency, as demonstrated by the enhanced PTP1B inhibition of some derivatives.[5][6][14]

-

Larger Clinical Trials: Conducting larger, multi-center clinical trials to definitively establish the efficacy, safety, and optimal dosage of UA or its derivatives for the management of type 2 diabetes and its complications.

Conclusion

Ursolic acid and its derivatives represent a compelling class of natural compounds with significant potential for the treatment of diabetes. The multifaceted mechanism of action—targeting insulin signaling, glucose uptake, β-cell function, energy metabolism, and inflammation—positions UA as an attractive candidate for a holistic therapeutic approach. The extensive preclinical data summarized in this guide provide a strong foundation for its continued investigation. Overcoming the challenges of bioavailability through advanced formulation and medicinal chemistry will be critical to translating the profound anti-diabetic effects observed in the laboratory into a viable clinical therapy for patients worldwide.

References

- 1. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]

- 2. Therapeutic Potential of Ursolic Acid in Cancer and Diabetic Neuropathy Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursolic acid ameliorates adipose tissue insulin resistance in aged rats via activating the Akt-glucose transporter 4 signaling pathway and inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of ursolic acid as insulin secretagogue and insulinomimetic is mediated by cross-talk between calcium and kinases to regulate glucose balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursolic acid derivatives as potential antidiabetic agents: In vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ursolic Acid Ameliorates Diabetic Nephropathy by Inhibiting JAK2/STAT3-Driven Ferroptosis: Mechanistic Insights from Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ursolic acid improves diabetic nephropathy via suppression of oxidative stress and inflammation in streptozotocin-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Ursolic Acid Protects Diabetic Mice Against Monocyte Dysfunction and Accelerated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. In vitro and in vivo evaluation of the antidiabetic activity of ursolic acid derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

The Chemical Synthesis and Characterization of Ursolic Acid Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid, a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Chemical modification of ursolic acid, such as through acetylation to form ursolic acid acetate (B1210297), is a key strategy to enhance its bioavailability and therapeutic potential.[4][5] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of ursolic acid acetate. It details established experimental protocols, presents quantitative data in a structured format, and visualizes key experimental workflows and associated biological signaling pathways.

Chemical Synthesis of Ursolic Acid Acetate

The primary route for the synthesis of ursolic acid acetate is through the acetylation of ursolic acid. This reaction targets the hydroxyl group at the C-3 position of the ursolic acid molecule.[4] Various acetylating agents and catalysts can be employed to achieve this transformation.

General Reaction Scheme

The acetylation of ursolic acid to ursolic acid acetate is depicted in the following reaction:

Ursolic Acid + Acetylating Agent → Ursolic Acid Acetate

Experimental Protocols

Several methods for the acetylation of ursolic acid have been reported. Below are detailed protocols for common laboratory-scale syntheses.

Protocol 1: Acetylation using Acetic Anhydride (B1165640) and Pyridine (B92270)

This is a widely used and effective method for the acetylation of hydroxyl groups.

-

Materials: Ursolic acid, anhydrous pyridine, acetic anhydride, diethyl ether, distilled water, magnesium sulfate (B86663).

-

Procedure:

-

Dissolve ursolic acid in anhydrous pyridine.

-

Add acetic anhydride to the solution. The molar ratio of ursolic acid to acetic anhydride is typically 1:1.2.[6]

-

The reaction mixture is stirred and can be refluxed overnight.[6]

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is concentrated under reduced pressure.

-

The resulting residue is washed with distilled water to remove pyridine and acetic acid.

-

The product is then extracted with an organic solvent such as diethyl ether.[6]

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica (B1680970) gel.

-

Protocol 2: Catalytic Acetylation using Phosphotungstic Acid

This method utilizes a solid acid catalyst for a more environmentally friendly approach.

-

Materials: Ursolic acid, acetic anhydride, tetrahydrofuran (B95107) (THF), phosphotungstic acid (H₃PW₁₂O₄₀·xH₂O).

-

Procedure:

-

Dissolve ursolic acid in tetrahydrofuran.

-

Add acetic anhydride as the acylating agent. A molar ratio of ursolic acid to acetic anhydride of 1:2 has been shown to be effective.[7]

-

Add phosphotungstic acid as the catalyst. The catalyst amount is typically around 6.5% of the mass of ursolic acid.[7]

-

The reaction is carried out at a specific temperature, for instance, 60°C, for a defined period, such as 3 hours.[7]

-

Upon completion, the product is isolated and purified, often through column chromatography.

-

Quantitative Data for Synthesis

| Parameter | Method 1 (Acetic Anhydride/Pyridine) | Method 2 (Phosphotungstic Acid/THF) | Reference |

| Starting Material | Ursolic Acid | Ursolic Acid | [6][7] |

| Acetylating Agent | Acetic Anhydride | Acetic Anhydride | [6][7] |

| Catalyst/Solvent | Pyridine | Phosphotungstic Acid / THF | [6][7] |

| Reaction Conditions | Reflux, overnight | 60°C, 3 hours | [6][7] |

| Yield | 60% | Up to 91.02% | [7][8] |

Characterization of Ursolic Acid Acetate

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ursolic acid acetate. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of ursolic acid acetate. Both ¹H NMR and ¹³C NMR are utilized.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals for ursolic acid acetate include the appearance of a singlet peak around δ 2.02 ppm, corresponding to the methyl protons of the acetyl group.[9] The signal for the H-3 proton is shifted downfield to around δ 4.68 ppm upon acetylation.[8]

-